

9-Fluorenone hydrazone molecular structure and characterization

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Compound of Interest

Compound Name: 9-Fluorenone hydrazone

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An In-Depth Technical Guide to the Molecular Structure and Characterization of 9-Fluorenone Hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of **9-Fluorenone hydrazone** (CAS 13629-22-6), a key intermediate in organic synthesis. This document outlines detailed experimental protocols and summarizes key analytical data.

Molecular Structure

9-Fluorenone hydrazone ($C_{13}H_{10}N_2$) is a planar aromatic compound with a molecular weight of approximately 194.23 g/mol. [1][2] The definitive three-dimensional arrangement of its atoms has been determined through single-crystal X-ray diffraction. [3][4] The study revealed that **9-Fluorenone hydrazone** crystallizes in a monoclinic system with the space group $P2_1$. [3][4] While the precise, experimentally determined bond lengths and angles are contained within specialized crystallographic databases, the fundamental structural parameters are summarized below.

Table 1: Crystal and Molecular Structure Data for **9-Fluorenone Hydrazone**.

Parameter	Value	Reference
Molecular Formula	C ₁₃ H ₁₀ N ₂	[1]
Molecular Weight	194.23 g/mol	[1]
Crystal System	Monoclinic	[3][4]
Space Group	P2 ₁	[3][4]
Selected Bond Lengths	Not available in public search results	
Selected Bond Angles	Not available in public search results	

| Selected Dihedral Angles | Not available in public search results | |

Note: Specific bond length and angle data from the single-crystal X-ray diffraction study are not publicly available in the provided search results but have been experimentally determined.

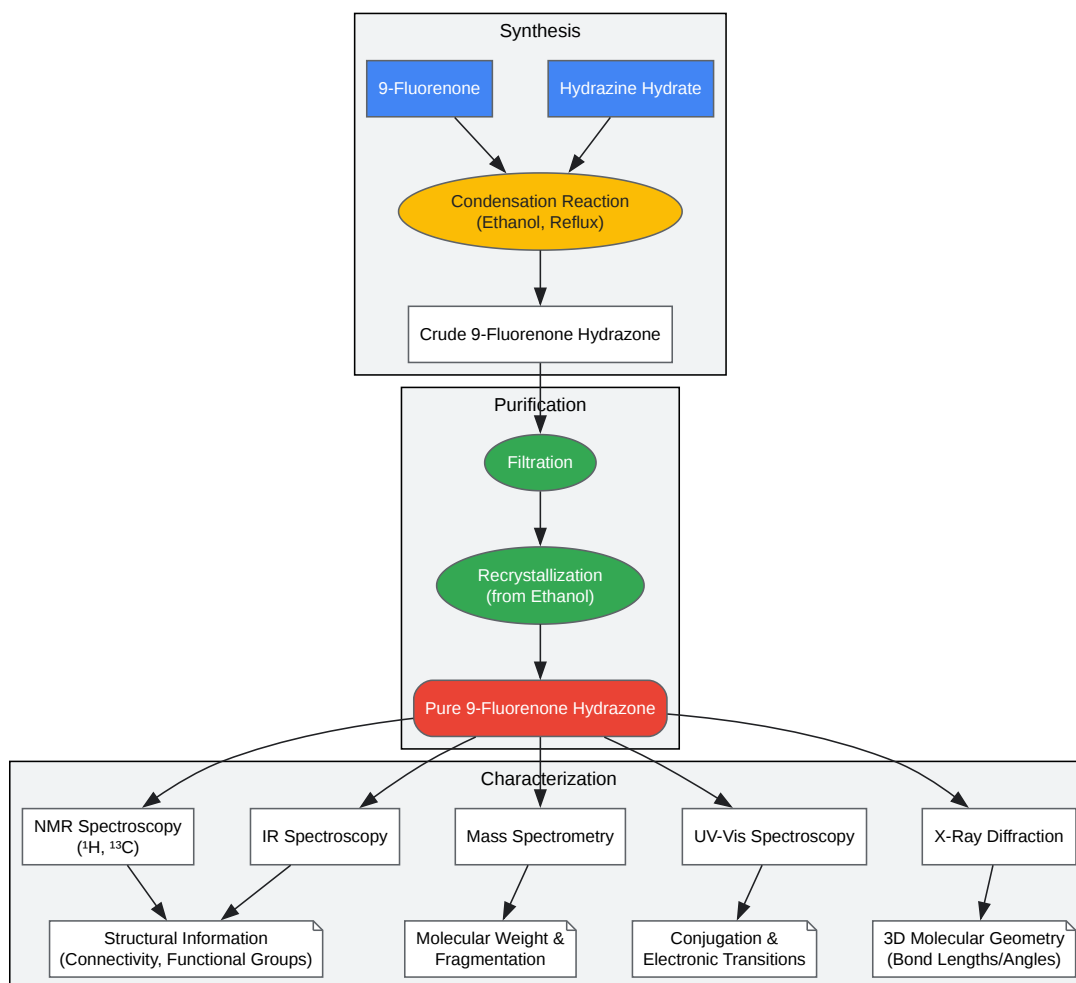
Synthesis and Characterization

9-Fluorenone hydrazone is typically synthesized via the condensation reaction of 9-fluorenone with hydrazine hydrate. Its structure and purity are confirmed through a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Synthesis Workflow

The overall process from starting materials to a fully characterized final product is outlined in the diagram below.

Synthesis and Characterization Workflow for 9-Fluorenone Hydrazone

[Click to download full resolution via product page](#)Caption: Synthesis and Characterization Workflow for **9-Fluorenone Hydrazone**.

Spectroscopic and Analytical Data

The following tables summarize the key quantitative data obtained from the characterization of **9-Fluorenone hydrazone**.

Table 2: ¹H NMR Spectroscopic Data for **9-Fluorenone Hydrazone**.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
NH ₂	6.41	s (broad)	-	[5]
H2	7.30	td	7.1, 0.9	[5]
H3	7.32	td	7.1, 0.9	[5]
H7	7.35	td	7.5, 1.1	[5]
H6	7.44	td	7.5, 1.1	[5]
H4	7.65	dd	7.1, 0.9	[5]
H1	7.73	dd	7.1, 0.9	[5]
H5	7.76	dd	7.5, 1.1	[5]
H8	7.90	dd	7.5, 1.1	[5]

Note: Spectrum recorded in CDCl₃. Chemical shifts are referenced to TMS (δ = 0 ppm).

Table 3: ¹³C NMR Spectroscopic Data for **9-Fluorenone Hydrazone**.

Carbon Assignment	Chemical Shift (δ, ppm)	Reference
C=N	Data reported but not available	[3][4]
Aromatic C	Data reported but not available	[3][4]
Aromatic CH	Data reported but not available	[3][4]

Note: ^{13}C NMR spectra have been reported in CDCl_3 , DMSO-d_6 , CD_3CN , and methanol- d_4 , but specific peak lists are not available in the provided search results.[3][4]

Table 4: Infrared (IR) Spectroscopy Data for **9-Fluorenone Hydrazone**.

Functional Group	Characteristic Absorption (cm^{-1})	Vibration Mode	Reference
N-H	3400 - 3250	Asymmetric/Symmetric Stretch	[6]
C-H (aromatic)	3100 - 3000	Stretch	[6]
C=N	~1610	Stretch	[6]
C=C (aromatic)	1600 - 1450	Stretch	[6]

Note: Data is based on typical values for the functional groups present and gas-phase IR spectra.[6]

Table 5: Mass Spectrometry (MS) Data for **9-Fluorenone Hydrazone**.

m/z	Relative Intensity	Assignment	Reference
194	High	$[\text{M}]^+$ (Molecular Ion)	[1]
165	High (Base Peak)	$[\text{M} - \text{NNH}]^+$ or $[\text{C}_{13}\text{H}_9]^+$	[1]
166	Moderate	$[\text{M} - \text{N}_2]^+$ or $[\text{C}_{13}\text{H}_{10}]^+$	[1]
179	Moderate	Fragment	[1]

Note: Data obtained from GC-MS with electron ionization.

Table 6: UV-Visible (UV-Vis) Spectroscopy Data for **9-Fluorenone Hydrazone**.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)	Reference
Various	Data reported but not available	Data reported but not available	[3][4]

Note: UV-Vis spectra have been reported in various solvents, but specific absorption maxima are not available in the provided search results.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **9-Fluorenone hydrazone** are provided below.

Synthesis of 9-Fluorenone Hydrazone

This protocol is adapted from established procedures for hydrazone formation.[5]

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 9-fluorenone (1.0 eq) and ethanol (approx. 20 mL per gram of 9-fluorenone).
- **Addition of Reagent:** While stirring, add hydrazine hydrate (80% solution, approx. 3.0 eq) to the flask.
- **Reaction:** Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Isolation:** After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to facilitate precipitation of the product.
- **Purification:** Collect the yellow crystalline solid by vacuum filtration, washing with cold ethanol to remove unreacted hydrazine. The crude product can be further purified by recrystallization from ethanol to yield pure **9-Fluorenone hydrazone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **9-Fluorenone hydrazone** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.

- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 300 MHz or higher). Use tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm). For ^{13}C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

This protocol describes analysis using the Attenuated Total Reflectance (ATR) method.^[1]

- **Sample Preparation:** Place a small amount (a few milligrams) of the dry, solid **9-Fluorenone hydrazone** directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of $4000\text{--}400\text{ cm}^{-1}$, co-adding multiple scans (e.g., 16 or 32) to improve signal quality. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

This protocol is for analysis by Electrospray Ionization (ESI).^{[3][4]}

- **Sample Preparation:** Prepare a dilute solution of **9-Fluorenone hydrazone** (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition:** Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., $5\text{--}10\text{ }\mu\text{L/min}$). Acquire spectra in positive ion mode. The mass analyzer can be scanned over a relevant m/z range (e.g., 50-500 amu) to detect the molecular ion and any fragment ions.

UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a stock solution of **9-Fluorenone hydrazone** in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). Prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5-1.5 AU.
- **Data Acquisition:** Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution. Scan across a wavelength range

(e.g., 200-600 nm) to record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λ_{max}).

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